Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate
Overview
Description
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to a pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate typically involves the reaction of chloroacetyl chloride with a pyrazolidinone derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazolidinone derivative, chloroacetyl chloride, base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride.
Procedure: The pyrazolidinone derivative is dissolved in the solvent, and the base is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; solvents like dichloromethane or ethanol; reaction temperatures ranging from room temperature to reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to 100°C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or below.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolidinone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohol derivatives of the pyrazolidinone ring.
Scientific Research Applications
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can be compared with other similar compounds, such as:
Methyl [1-(bromoacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and biological activity.
Ethyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]propionate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESKCMFQCPZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(NC1=O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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